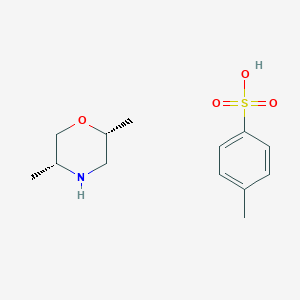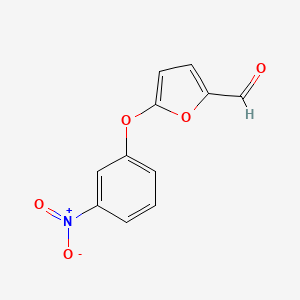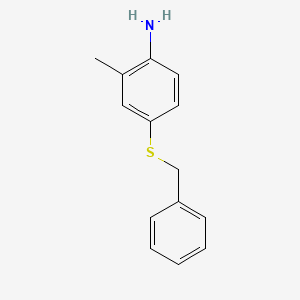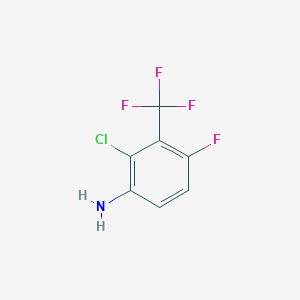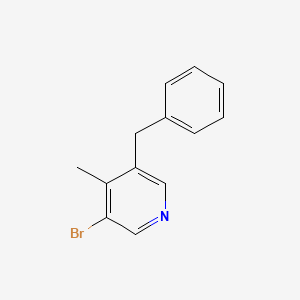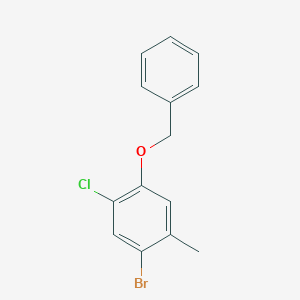
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with benzyloxy, bromo, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents such as ethanol and catalysts like copper iodide to facilitate the halogen exchange .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are employed for purification . The choice of solvents and catalysts is crucial to ensure environmental safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Ullmann couplings, facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation can produce benzoquinones .
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-chlorobenzene
- 1-(Benzyloxy)-2-chloro-4-methylbenzene
- 1-(Benzyloxy)-4-bromo-2-methylbenzene
Uniqueness
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring.
Properties
Molecular Formula |
C14H12BrClO |
|---|---|
Molecular Weight |
311.60 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
UBEZNNSKGQEXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


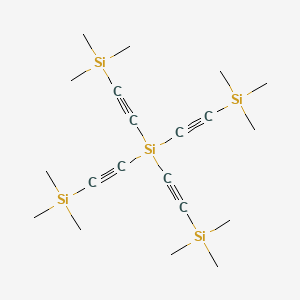
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
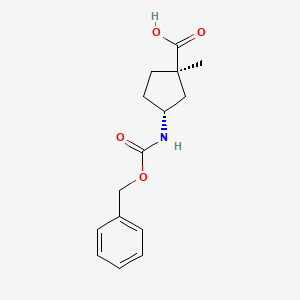

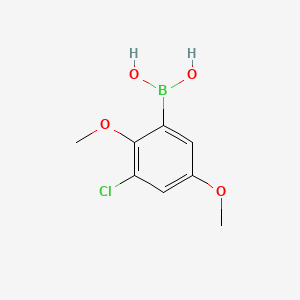
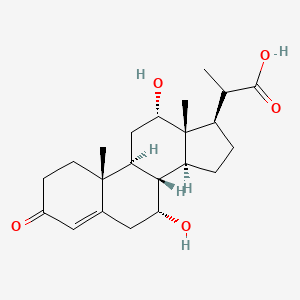

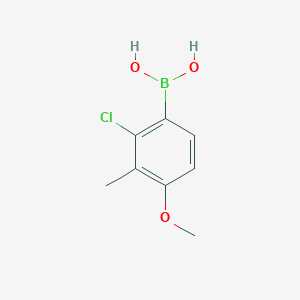
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
